

An In-depth Technical Guide to the Spectroscopic Analysis of o-Cresol

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Compound of Interest

Compound Name: *Cresol*

Cat. No.: *B1669610*

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This technical guide offers a comprehensive analysis of ortho-**cresol** (o-**cresol**) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this compound. This document provides summarized spectral data, detailed experimental protocols, and a logical workflow for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For o-**cresol**, both ^1H (proton) and ^{13}C NMR provide definitive structural information.

^1H NMR Spectral Data

The ^1H NMR spectrum of o-**cresol** displays distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating effects of both the hydroxyl and methyl groups.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Solvent
Aromatic H	7.09 - 7.16	Multiplet (m)	2H	CDCl ₃ [1]
Aromatic H	6.88	Triplet (t)	1H	CDCl ₃ [1]
Aromatic H	6.79	Doublet (d)	1H	CDCl ₃ [1]
Hydroxyl OH	4.89	Singlet (s)	1H	CDCl ₃ [1]
Methyl CH ₃	2.28	Singlet (s)	3H	CDCl ₃ [1]

Table 1: ¹H NMR spectral data for o-**cresol**.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of o-**cresol** shows seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon.

Assignment	Chemical Shift (δ , ppm)	Solvent
C-OH	153.75	CDCl ₃ [1]
C-CH ₃	123.80	CDCl ₃ [1]
Aromatic C-H	131.07	CDCl ₃ [1]
Aromatic C-H	127.15	CDCl ₃ [1]
Aromatic C-H	120.80	CDCl ₃ [1]
Aromatic C-H	114.94	CDCl ₃ [1]
Methyl CH ₃	15.74	CDCl ₃ [1]

Table 2: ¹³C NMR spectral data for o-**cresol**.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of o-**cresol** is as follows:

- **Sample Preparation:** Weigh approximately 15-20 mg of **o-cresol** and dissolve it in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean, dry vial.^{[2][3][4]} Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).^{[1][4]}
- **Transfer:** Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.^[4]
- **Instrument Setup:** Place the NMR tube in the spectrometer. Standard experiments are run on a spectrometer operating at a frequency of 400 MHz for ^1H or higher.^[1]
- **^1H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment.
 - **Number of Scans:** Typically 16-32 scans are sufficient for a sample of this concentration.^[4]
 - **Relaxation Delay:** A delay of 1-2 seconds between pulses ensures full relaxation of the protons.^[4]
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.
 - **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024-4096) is required.^[4]
 - **Relaxation Delay:** A 2-second relaxation delay is standard.^[4]
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of **o-cresol** shows characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H, C=C) groups.

Frequency (cm ⁻¹)	Vibrational Mode	Description
3600 - 3300	O-H stretch	Strong, broad band characteristic of a hydroxyl group involved in hydrogen bonding.[5]
3100 - 3000	Aromatic C-H stretch	Medium to weak bands.
2960 - 2850	Methyl C-H stretch	Medium intensity bands.
~1600, ~1470	Aromatic C=C stretch	Medium to strong, sharp bands.
~1225	C-O stretch	Strong band associated with the phenol C-O bond.
900 - 675	Aromatic C-H bend	Strong out-of-plane bending bands, indicative of ortho substitution.

Table 3: Key IR absorption bands for **o-cresol**.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For a solid sample like **o-cresol**, the KBr pellet method is common. A small amount of **o-cresol** is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.[6]
- **Background Spectrum:** An IR spectrum of the empty spectrometer (or the KBr pellet/solvent alone) is recorded as a background.

- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.
- **Data Analysis:** The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to identify the characteristic absorption frequencies of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

MS Spectral Data

The electron ionization (EI) mass spectrum of **o-cresol** shows a prominent molecular ion peak and several characteristic fragment ions. The molecular weight of **o-cresol** is 108.14 g/mol .^[7]

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment Ion
108	High	$[M]^{+\cdot}$ (Molecular Ion) ^{[7][8]}
107	High	$[M-H]^{+\cdot}$ (Loss of a hydrogen atom) ^[7]
90	Low	$[M-H_2O]^{+\cdot}$ (Loss of water)
79	Medium	$[M-CHO]^{+\cdot}$ or $[C_6H_5O]^{+\cdot}$ (Loss of a methyl radical followed by CO) ^[7]
77	Medium	$[C_6H_5]^{+\cdot}$ (Phenyl cation, from loss of CHO) ^[7]

Table 4: Major ions in the mass spectrum of **o-cresol**.

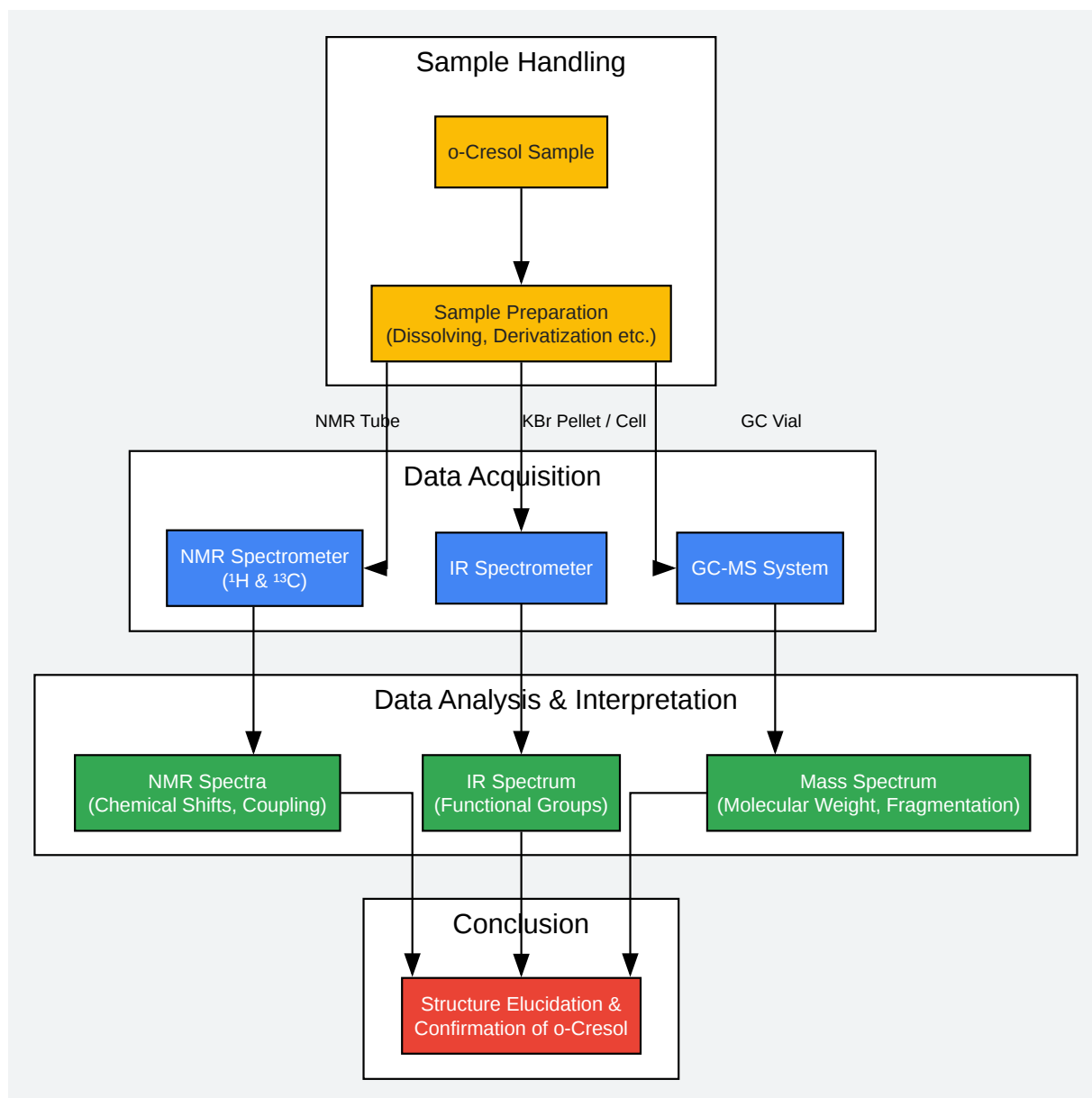
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **o-cresol**.

- **Sample Preparation:** A dilute solution of o-**cresol** is prepared in a volatile organic solvent (e.g., methanol, dichloromethane). For biological samples, an extraction and sometimes a derivatization step is required.^{[9][10]} For instance, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic properties.^{[9][11]}
- **GC Separation:** A small volume (typically 1 μL) of the sample is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates o-**cresol** from other components based on boiling point and polarity.^[9]
- **MS Analysis:** As o-**cresol** elutes from the GC column, it enters the mass spectrometer.
 - **Ionization:** Electron Ionization (EI) is typically used, where molecules are bombarded with high-energy electrons (70 eV), causing them to ionize and fragment.^{[7][9]}
 - **Mass Analyzer:** A quadrupole or other mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - **Detection:** An electron multiplier detects the ions, generating the mass spectrum.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which serve as a fingerprint for o-**cresol**.

Integrated Spectroscopic Analysis Workflow

The combination of these techniques provides a robust confirmation of the structure of o-**cresol**. The logical workflow from sample to final structural elucidation is visualized below.



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